Lirimilast

Content Navigation

CAS Number

Product Name

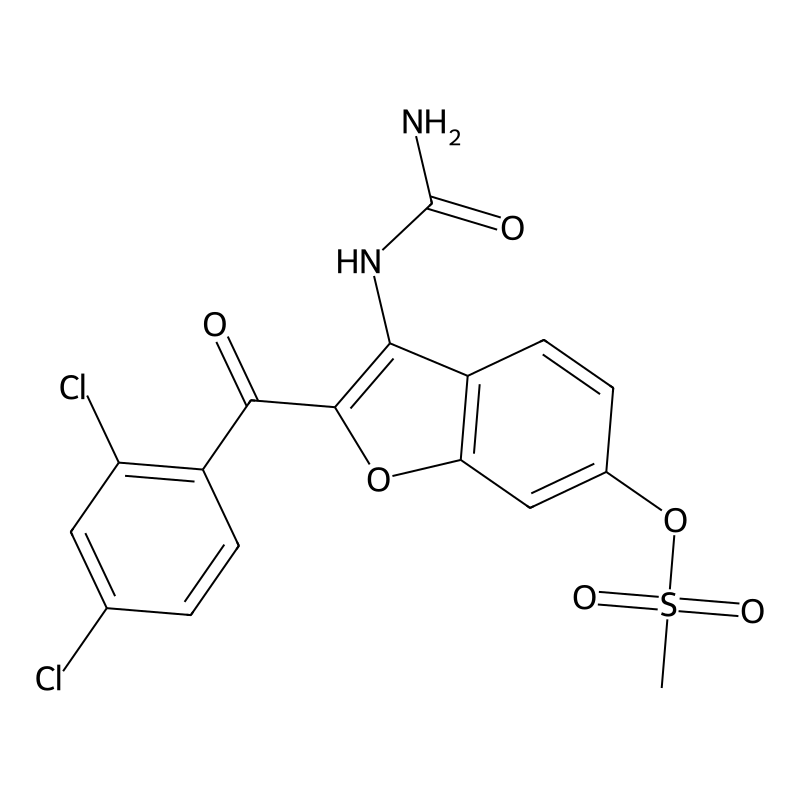

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lirimilast at a Glance

Lirimilast (also known as BAY 19-8004) is characterized in scientific research as a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor [1] [2].

The core mechanism of PDE4 inhibitors like this compound involves blocking the PDE4 enzyme, which degrades cyclic adenosine monophosphate (cAMP) [3] [4]. This leads to increased intracellular cAMP levels, modulating the expression of various pro-inflammatory and anti-inflammatory mediators and resulting in anti-inflammatory effects [3] [5].

Quantitative Data Profile

The table below summarizes the key quantitative data available for this compound from chemical supplier databases:

| Parameter | Detail |

|---|---|

| CAS Number | 329306-27-6 [1] [2] |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] [2] |

| Molecular Weight | 443.26 g/mol [1] [2] |

| Primary Target | Phosphodiesterase-4 (PDE4) [1] [2] |

| Reported IC₅₀ (PDE4) | 49 nM [1] [2] (also reported as 42 nM [2]) |

| Research Applications | Asthma, Chronic Obstructive Pulmonary Disease (COPD) [1] [2] |

| Key Property | Anti-inflammatory [1] [2] |

Mechanism of Action in Inflammatory Pathways

The following diagram illustrates the proposed intracellular mechanism by which this compound, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.

Proposed intracellular anti-inflammatory mechanism of this compound.

Reported Experimental Findings

Available data from commercial sources summarize the following experimental observations, though detailed methodologies are not provided:

- In Vitro Data: this compound was reported to be 5-fold more effective than Cilomilast and equipotent with another inhibitor, CDP-840, in assays using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL) [2].

- In Vivo Data: In a rat model of lung neutrophilic inflammation, this compound was found to be 3-fold more potent than Cilomilast. The compound was noted as orally active in guinea-pigs at 3 mg/kg and in primates at 0.1 mg/kg/day, suggesting a potentially good therapeutic ratio [2].

Research Considerations

- Information Source: The available data comes primarily from commercial chemical supplier catalogs for research purposes [1] [2]. The information is foundational but lacks the depth of a peer-reviewed publication.

- Comparison to Marketed PDE4 Inhibitors: Apremilast (Otezla) is an FDA-approved oral PDE4 inhibitor for treating plaque psoriasis, psoriatic arthritis, and oral ulcers of Behçet's disease [6] [7] [8]. While both are PDE4 inhibitors, this compound appears to have been investigated primarily for respiratory conditions like asthma and COPD [1] [2].

- Information Gaps: Based on the search results, detailed experimental protocols, comprehensive pharmacokinetic data, and full toxicological profiles for this compound are not publicly available. Further investigation in scientific journals or patent databases would be required.

References

- 1. This compound - PDE4 Inhibitor for Inflammation Research [apexbt.com]

- 2. This compound | PDE [targetmol.com]

- 3. Apremilast mechanism of action and application to ... [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase Inhibitors as a Therapeutic Approach to ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action (MOA) | Otezla® (apremilast) HCP [otezlapro.com]

- 6. Apremilast (oral route) - Side effects & dosage [mayoclinic.org]

- 7. Apremilast Uses, Dosage, Side Effects, Warnings [drugs.com]

- 8. Apremilast: MedlinePlus Drug Information [medlineplus.gov]

The Core Mechanism of Action of PDE4 Inhibitors

PDE4 inhibitors produce their therapeutic effect by targeting a specific enzyme pathway within cells. The diagram below illustrates this core signaling pathway.

PDE4 Inhibition Increases Intracellular cAMP, Suppressing Inflammation

The primary biochemical interaction involves highly selective inhibition of the PDE4 enzyme, a major cAMP-metabolizing enzyme in immune and pro-inflammatory cells [1]. The key steps are:

- cAMP Degradation Pathway: PDE4 normally breaks down cyclic AMP (cAMP) to an inactive form (AMP), limiting the anti-inflammatory signals within the cell [1].

- Therapeutic Intervention: PDE4 inhibitors bind to the enzyme, blocking this degradation pathway [1].

- Downstream Effects: Accumulated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and suppresses the transcription of key pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and promotes anti-inflammatory mediators [1] [2]. The final result is broad suppression of inflammation.

Technical & Experimental Data

This section summarizes the core quantitative data and methodologies for studying PDE4 inhibitor pharmacology.

Table 1: Key Biochemical and Pharmacokinetic Parameters of a Representative PDE4 Inhibitor (Roflumilast)

| Parameter | Description / Value | Significance / Note |

|---|---|---|

| Target Specificity | Highly selective for PDE4 (Classes A, B, C, D); inactive against PDE1, 2, 3, 5, 7 [1]. | Underlies therapeutic effect and reduced off-target side effects. |

| Primary Metabolite | Roflumilast N-oxide (active) [1]. | Formed by CYP3A4 and CYP1A2; contributes significantly to overall efficacy. |

| Bioavailability | ~80% (oral) [1]. | Indicates good absorption. |

| Protein Binding | Roflumilast: ~99%; N-oxide metabolite: ~97% [1]. | High binding may limit dialysis efficacy in overdose [1]. |

| Elimination Half-life | Roflumilast: 17 hrs; N-oxide metabolite: 30 hrs [1]. | Supports once-daily dosing regimen. |

Experimental Protocols for Mechanism Confirmation Researchers use several methods to elucidate and confirm the mechanism of action for compounds like Lirimilast.

Direct Biochemical Methods

- Purpose: To physically confirm direct binding to the PDE4 enzyme and measure inhibitory potency.

- Protocol: A labeled version of the drug candidate (e.g., radiolabeled or fluorescently tagged) is incubated with the purified PDE4 enzyme. Binding is traced and quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Enzyme activity is measured by monitoring the conversion of a cAMP substrate to AMP [3].

Cellular Functional Assays

- Purpose: To verify the functional biological consequence of PDE4 inhibition in a relevant cellular system.

- Protocol: Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) are stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS) in the presence of the drug. The accumulation of intracellular cAMP is measured by ELISA or Radioimmunoassay (RIA). The suppression of downstream inflammatory cytokines (TNF-α, IL-17, etc.) is quantified from the cell supernatant using ELISA [2].

Omics-Based & Computational Methods

- Transcriptomics/Proteomics: The drug's effect on the global gene or protein expression profile in target cells is analyzed and compared to databases of profiles for drugs with known mechanisms to hypothesize its MOA [3].

- Reverse Genetics: Techniques like CRISPR-Cas9 knockdown are used to identify genes essential for the drug's pharmacological effect, helping to validate the target pathway [3].

Research and Development Context

- Clinical Safety Monitoring: For drugs in this class, long-term clinical trials focus on adverse events of special interest (AESIs). These typically include major adverse cardiac events (MACE), thrombotic events, malignancies, serious infections, and new or worsening depression. Data is often reported as exposure-adjusted incidence rates per 100 patient-years for accurate risk assessment [2].

- Regulatory Evaluation: The effectiveness of risk minimization programs associated with a drug's use is assessed by regulatory agencies. The RIMES statement is a 43-item checklist used to standardize the evaluation of such programs, ensuring that design, implementation, and context are properly reported [4].

References

- 1. Roflumilast: Uses, Interactions, Mechanism | DrugBank Online of Action [go.drugbank.com]

- 2. Apremilast Long-Term Safety Up to 5 Years from 15 Pooled ... [pubmed.ncbi.nlm.nih.gov]

- 3. - Wikipedia Mechanism of action [en.wikipedia.org]

- 4. The RIMES Statement: A Checklist to Assess the Quality of ... [pmc.ncbi.nlm.nih.gov]

PDE4 Inhibitors: Mechanism of Action

Phosphodiesterase-4 (PDE4) is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) into AMP. By inhibiting PDE4, these drugs increase intracellular cAMP levels [1] [2]. Elevated cAMP activates protein kinase A (PKA), which in turn suppresses the transcription of pro-inflammatory cytokines [1] [2] [3]. PDE4 is a key upstream regulator of multiple immune pathways, including those involving Type I (e.g., TNF-α, IFN-γ), Type II (e.g., IL-4, IL-13), and Type III (e.g., IL-17, IL-23) cytokines [1] [2].

The following diagram illustrates this central signaling pathway.

Structural Basis of PDE4 Inhibitor Potency

The potency of a PDE4 inhibitor is largely determined by how well its molecular structure mimics the natural cAMP substrate when binding to the enzyme's active site [1] [2]. The active site uses three key "anchor points" to hold cAMP: a metal ion site, a conserved glutamine residue, and a structured water molecule that stabilizes the bond [2].

The table below compares three FDA-approved dermatologic PDE4 inhibitors based on their binding characteristics.

| Inhibitor | Binding Affinity (IC₅₀) | Key Structural Features | Contact Points with PDE4* | Clinical Formulation |

|---|---|---|---|---|

| Roflumilast | 0.7 nM [1] [2] | Most closely mimics cAMP structure [1] [2] | 3 (Metal, Glutamine, Water) [2] | Topical cream/foam [1] [2] |

| Apremilast | 0.14 μM [1] [2] | ~90° molecular bend directing part of structure away from catalytic site [2] | 2 (Metal, Glutamine) [2] | Oral tablet [1] [2] |

| Crisaborole | 0.75 μM [1] [2] | Contains a boron atom; most dissimilar to cAMP [2] | 1 (Metal) [2] | Topical ointment [1] [2] |

The number of key anchor points (Metal ion, Conserved Glutamine, Structured Water) utilized during binding [2].

This "3-2-1" rule of contact points explains the dramatic differences in binding strength. Roflumilast, utilizing all three points, is over 1,000-fold more potent than crisaborole in inhibiting PDE4 [1] [2].

Experimental Pathways in PDE4 Research

Research into the mechanisms of PDE4 inhibitors, particularly in immune cells, involves several key experimental pathways. A 2021 study on roflumilast-N-oxide (RNO) in splenic CD4+ T cells provides a good example of such a workflow [4].

The key finding from this workflow was that the PDE4 inhibitor did not affect the initial T-cell receptor (TCR) signal but suppressed T-cell proliferation by disrupting the NFAT pathway. It did this by increasing inositol trisphosphate receptor (IP3R) expression and reducing calcineurin activity, ultimately decreasing the production of IL-2, a critical growth factor for T-cells [4].

Broader Therapeutic Potential & Clinical Considerations

PDE4 inhibition is being investigated for applications far beyond respiratory and dermatologic diseases.

- Liver Pathophysiology: PDE4 is implicated in liver inflammation, fibrosis, and apoptosis. Inhibitors show promise in reducing the activation of hepatic stellate cells (key in fibrosis) and protecting against hepatocyte death in conditions like non-alcoholic steatohepatitis (NASH) [5].

- Neurodegenerative Disorders: In the central nervous system, PDE4 regulates cognitive processes and synaptic plasticity. Dysregulation of PDE4 activity is linked to Alzheimer's and Parkinson's diseases, making it a target for modulating neuroinflammation and neuronal apoptosis [6].

- Vascular Diseases: Given the role of inflammation in vascular pathologies, PDE4 inhibitors are being explored for potential protective effects in these conditions, though the mechanisms are still under investigation [3].

A primary challenge in developing systemically administered PDE4 inhibitors has been managing adverse effects, particularly gastrointestinal (nausea, vomiting, diarrhea) [1] [3]. Strategies to mitigate this include developing topical formulations (e.g., roflumilast cream) to minimize systemic exposure and designing highly selective inhibitors for specific PDE4 subtypes (e.g., PDE4B/D) to improve the therapeutic window [1] [2].

Summary for Researchers

While specific data on Lirimilast is limited, the field of PDE4 inhibitor research is defined by:

- A Clear Mechanism: Centered on elevating cAMP to broadly suppress pro-inflammatory pathways [1] [2].

- Structure-Driven Potency: Binding affinity and selectivity are directly determined by molecular interactions with the PDE4 active site, with roflumilast representing the current high point of this design principle [1] [2].

- A Broad Therapeutic Horizon: Potential applications extend into metabolic, neurodegenerative, and fibrotic diseases [5] [6] [3].

- An Evolving Safety Profile: Newer topical and selective inhibitors are overcoming the historical limitation of GI-related adverse events [1] [2].

References

- 1. Structural Insights: What Makes Some PDE4 Inhibitors More ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights: What Makes Some PDE4 Inhibitors ... [jcadonline.com]

- 3. Frontiers | PDE : potential protective effects in inflammation... 4 inhibitors [frontiersin.org]

- 4. The effect and associated mechanism of phosphodiesterase... of action [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory pathways and therapeutic potential of PDE4 in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

Lirimilast Physicochemical & Solubility Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] [2] |

| Molecular Weight | 443.26 g/mol [1] [2] |

| CAS Number | 329306-27-6 [1] [2] |

| DMSO Solubility (In Vitro) | ~100 mg/mL (~225.60 mM) [1] |

| PDE4 Inhibition (IC₅₀) | 49 nM [1] [2] |

Detailed Experimental Solubility Protocol

For researchers preparing Lirimilast solutions, the following methodology provides a reliable protocol.

Protocol: DMSO Solubility Assessment via NMR [3] [4]

- Sample Preparation: Dissolve the this compound powder in DMSO-d₆ at room temperature with vigorous shaking to achieve a target stock concentration of 100 mM.

- Equilibration & Storage: Allow the prepared solution to stand overnight at room temperature. Subsequently, store it at -20°C for long-term preservation.

- Dilution for Analysis: Thaw the stock solution and keep it at room temperature overnight before use. Prepare a diluted working solution with a target concentration of 1 mM in DMSO-d₆.

- NMR Quantification: Perform ¹H NMR experiments at 298 K. Use an internal standard method, such as the ERETIC2 software based on the PULCON method, for accurate concentration quantification by integrating the NMR peaks. The experimental error for solubility determination is typically around 50 μM [3] [4].

DMSO Solubility Context & Model

In pharmaceutical research, the definition of "soluble" depends on the application. For fragment-based screening, a threshold of 1 mM is commonly used to classify a compound as soluble, whereas for preparing stock solutions, a higher threshold of 10 mM is often applied [3] [4]. This compound's solubility of 225 mM in DMSO far exceeds both these thresholds.

Machine learning models have been developed to predict DMSO solubility. These models use support vector classification and fragment descriptors to help identify compounds with potential solubility issues early in the drug discovery process [3] [5].

Biological Context: this compound as a PDE4 Inhibitor

This compound is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor [1] [2]. PDE4 is an enzyme that breaks down the intracellular second messenger, cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels in cells, which leads to downstream anti-inflammatory effects [1]. This mechanism is relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1] [2].

The diagram below illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects.

> this compound inhibits PDE4, increasing cAMP levels and activating PKA, which suppresses inflammatory mediators to produce anti-inflammatory effects.

Important Research-Use-Only Notice

Please note that the information provided is strictly for research and development purposes. This compound and the described solvents are not for human or veterinary use [1] [2].

References

- 1. This compound | PDE4 inhibitor | CAS# 329306-27-6 | InvivoChem [invivochem.com]

- 2. This compound | PDE | TargetMol [targetmol.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening [pmc.ncbi.nlm.nih.gov]

- 4. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]

- 5. Development of Dimethyl Sulfoxide Solubility Models Using ... [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action of a PDE4 Inhibitor

Apremilast is an orally administered small-molecule inhibitor of PDE4. Its primary mode of action is summarized in the table below.

| Aspect | Description |

|---|---|

| Molecular Target | Phosphodiesterase 4 (PDE4) enzyme [1]. |

| Primary Action | Inhibits PDE4, preventing the degradation of intracellular cyclic adenosine monophosphate (cAMP) [1]. |

| Key Downstream Effects | Increases intracellular cAMP levels. This leads to the modulation of a network of pro-inflammatory and anti-inflammatory mediators [1]. |

| Overall Effect | Broad anti-inflammatory activity without significant immunosuppression [1]. |

The increased cAMP level modulates the immune response through two primary transcriptional pathways:

- Activation of PKA-CREB/ATF-1 pathway: This leads to increased expression of anti-inflammatory cytokines [1].

- Inhibition of NF-κB pathway: This suppresses the transcription of pro-inflammatory cytokines [1].

The following diagram illustrates this core signaling pathway.

core mechanism of PDE4 inhibitors modulating cytokine production.

Targeted Cytokines and Clinical Implications

Through the above mechanism, Apremilast regulates a wide array of inflammatory mediators. The table below summarizes key cytokines affected in different immune-mediated inflammatory skin diseases, which illustrates the potential breadth of action for a PDE4 inhibitor [1].

| Cytokine/Chemokine | Effect of PDE4 Inhibition | Role in Disease Pathogenesis |

|---|---|---|

| TNF-α | Decreased | A key driver of inflammation in psoriasis and psoriatic arthritis [1]. |

| IL-17/IL-23 | Decreased | Critical axis in the pathogenesis of psoriasis [1]. |

| IFN-γ | Decreased | Key cytokine in vitiligo pathogenesis [1]. |

| CXCL9/CXCL10 | Decreased | Chemokines induced by IFN-γ, responsible for recruiting cytotoxic T cells in vitiligo [1]. |

| IL-10 | Increased | An anti-inflammatory cytokine [1]. |

Suggestions for Further Research

To find the specific information you need on Lirimilast, I suggest you try the following approaches:

- Search specialized databases: Use platforms like PubMed, Google Scholar, or the USPTO Patent database. Searching for "this compound PDE4 inhibitor" in these repositories may lead to primary research articles or patent documents containing the experimental data and protocols you require.

- Review related mechanisms: The inflammatory pathways and mechanisms described for Apremilast and other PDE4 inhibitors are highly relevant. Understanding the "inflammaging" process—chronic, low-grade inflammation in aging—could also provide valuable context, as it involves similar pathways like NF-κB and NLRP3 inflammasome activation [2] [3] [4].

References

- 1. Apremilast treatment of immune-mediated inflammatory ... [frontiersin.org]

- 2. Inflammaging: Mechanisms, Markers, and Intervention ... [nia.nih.gov]

- 3. New Molecular Mechanisms and Markers in Inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory mechanisms and therapeutic advances in ... [frontiersin.org]

Pharmacology and Mechanism of Action

Roflumilast is an oral, once-daily selective inhibitor of phosphodiesterase-4 (PDE4) [1] [2].

- Target and Mechanism: PDE4 is the primary PDE isoenzyme in inflammatory cells. By inhibiting PDE4, roflumilast prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels bring about a range of anti-inflammatory effects within cells critical to COPD pathogenesis [1] [2].

- Key Anti-inflammatory Effects: These include the decreased release of inflammatory mediators from neutrophils, suppression of cytokine production, decreased expression of cell surface markers, and inhibition of apoptosis [1].

- Pharmacokinetics: The table below summarizes key pharmacokinetic parameters [1].

| Parameter | Profile |

|---|---|

| Bioavailability | ~80% [1] |

| Time to Cmax (Parent drug) | ~1 hour (range: 0.5-2 hours) [1] |

| Time to Cmax (Active Metabolite) | ~8 hours (range: 4-13 hours) [1] |

| Protein Binding | ≥97% [1] |

| Half-Life | ~17 hours [1] |

| Key Metabolic Pathways | Cytochrome P450 (CYP) isoenzymes 1A2 and 3A4 [1] |

| Renal Impairment Dosing | No adjustment required [1] |

| Hepatic Impairment Dosing | Contraindicated in moderate to severe impairment (Child-Pugh B or C) [2] |

The following diagram illustrates the proposed mechanism of action of Roflumilast in COPD:

Figure 1: Proposed molecular mechanism of Roflumilast. By inhibiting PDE4, it increases intracellular cAMP, leading to reduced inflammation. [1] [2]

Clinical Efficacy Data from Key Trials

The efficacy of roflumilast has been evaluated in multiple Phase III and IV randomized, double-blind, placebo-controlled trials. The primary patient population in these studies had severe to very severe COPD (FEV1 ≤50% predicted) and were often characterized by chronic bronchitis and a history of exacerbations [1].

The table below summarizes the outcomes on lung function and exacerbation rates from pivotal clinical trials.

| Study Identifier | Patient Population & Background Therapy | Treatment Groups | Change in Pre-BD FEV1 vs. Placebo (mL) | Effect on Moderate/Severe Exacerbations |

|---|---|---|---|---|

| M2-124 [1] | Severe/very severe COPD, chronic bronchitis, history of exacerbations | Roflumilast 500 µg QD (n=766) vs. Placebo (n=759) | +39† | Rate reduced by 15%* |

| M2-125 [1] | Severe/very severe COPD, chronic bronchitis, history of exacerbations | Roflumilast 500 µg QD (n=773) vs. Placebo (n=798) | +58‡ | Rate reduced by 18%# |

| M2-127 [1] | Moderate COPD (FEV1 40-70%) | Roflumilast + Salmeterol (n=467) vs. Placebo + Salmeterol (n=468) | +49‡ | Rate reduced by 40%# |

| M2-128 [1] | Moderate COPD (FEV1 40-70%), background Tiotropium | Roflumilast + Tiotropium (n=372) vs. Placebo + Tiotropium (n=372) | +80‡ | Rate reduced by 27% |

| REACT [1] | Severe/very severe COPD, on appropriate combination treatment | Roflumilast + LABD* (n=...) vs. Placebo + LABD (n=...) | Data not specified in source | Significant reduction in exacerbations |

LABD: Long-Acting Bronchodilator. Statistical significance: † P<0.0001, ‡ P<0.0001, * P<0.05, # P<0.0001.

Safety and Tolerability Profile

Roflumilast's safety profile is characterized by a distinct set of adverse reactions that are not typically associated with bronchodilators [2].

- Contraindications: It is contraindicated in patients with moderate to severe liver impairment (Child-Pugh B or C) [2].

- Warnings and Precautions:

- Psychiatric Effects: Treatment is associated with an increase in insomnia, anxiety, depression, and suicidal thoughts. Patients should be monitored for the emergence or worsening of these conditions [2].

- Weight Loss: Significant weight loss (5-10% of body weight) is common. Patients' weight should be monitored regularly [2].

- Not a Bronchodilator: Roflumilast is not for the relief of acute bronchospasm [2].

- Common Adverse Reactions: The most frequent adverse reactions (≥2% and greater than placebo) from controlled clinical trials are listed below [2].

| Adverse Reaction | Roflumilast (n=...) | Placebo (n=...) |

|---|---|---|

| Diarrhea | 9.5% | 2.7% |

| Weight Loss | 7.5% | 2.1% |

| Nausea | 4.7% | 1.4% |

| Headache | 4.4% | 2.1% |

| Back Pain | 3.2% | 2.2% |

| Insomnia | 2.4% | 1.0% |

| Dizziness | 2.1% | 1.1% |

| Decreased Appetite | 2.1% | 0.4% |

Source: [2].

Research and Clinical Practice Considerations

- Place in Therapy: Roflumilast is a guideline-recommended option to reduce exacerbations in a specific COPD phenotype: patients with severe to very severe COPD (FEV1 ≤50%), associated with chronic bronchitis, and a history of exacerbations [1] [2]. Evidence supports its use as part of a combination regimen with long-acting bronchodilators [1].

- Drug Interactions: Coadministration with strong CYP450 enzyme inducers (e.g., rifampicin, phenobarbital, carbamazepine, phenytoin) is not recommended, as they decrease roflumilast exposure and may reduce efficacy [2].

References

A Framework for Your Lirimilast Protocol

While specific details for Lirimilast are unavailable, you can structure your protocol based on standard in vitro pharmacological research practices. The table below outlines core experiments you would likely need to design and the general purpose of each.

| Experiment / Component | Typical Purpose in Pharmacological Research |

|---|---|

| Dose-Response Study | To determine the potency (IC50/EC50) of this compound and establish its effective concentration range [1]. |

| Cell Viability Assay | To assess the cytotoxic effects of this compound on target and non-target cells (e.g., using MTT or similar assays). |

| Target Enzyme/Receptor Binding | To directly measure the binding affinity and inhibition of Phosphodiesterase 4 (PDE4) by this compound. |

| Cytokine Profiling | To evaluate the effect of this compound on the production and secretion of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). |

| Cell Culture System | To maintain the relevant cell lines (e.g., immune cells like macrophages or T-cells) used for testing [2] [3] [4]. |

| Signaling Pathway Analysis | To investigate the downstream molecular effects of PDE4 inhibition (e.g., on cAMP levels, PKA activation, and NF-κB signaling). |

Visualizing a Generic Signaling Pathway Study Workflow

For a pathway analysis experiment, the workflow often follows a logical sequence from cell preparation to data interpretation. The diagram below illustrates this general process, which you can adapt for studying this compound's effects.

A Note on Dose-Response Experiments

Since dose-response studies are central to characterizing a compound's activity, here are some key considerations based on general best practices [5] [1]:

- Concentration Range: Use a broad range of concentrations (e.g., from picomolar to micromolar) that you can narrow down in subsequent experiments.

- Data Fitting: The Four-Parameter Logistic (4PL) model is commonly used to fit dose-response data and determine the IC50/EC50 value [1].

- Replicates: Always perform experiments with multiple biological and technical replicates (e.g., n ≥ 3) to ensure statistical significance and reproducibility.

References

- 1. How Do I Perform a Dose-Response Experiment? [graphpad.com]

- 2. Protocol for in vitro co-culture assay for rapid expansion of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for in vitro co-culture assay for rapid expansion of ... [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for in vitro generating innate lymphoid cells from ... [pmc.ncbi.nlm.nih.gov]

- 5. Optimal experimental designs for dose–response studies with ... [pmc.ncbi.nlm.nih.gov]

Available Pharmacological Data for Lirimilast

| Parameter | Value | Context / Note |

|---|---|---|

| PDE4 IC₅₀ | 49 nM [1] | In vitro enzyme inhibition. |

| In vivo Oral Dose (Guinea Pig) | 3 mg/kg [1] | Dose shown to be orally active; detailed efficacy and pharmacokinetic data not provided. |

| In vivo Oral Dose (Primate) | 0.1 mg/kg/day [1] | Provided for cross-species comparison. |

Proposed Experimental Protocol for Efficacy & PK Studies

Since a full protocol for Lirimilast is not available, the following is a synthesis based on standard practices and methodologies from closely related studies in guinea pigs [2] [3]. This can serve as a template for designing your own experiments.

1. Study Design and Animals

- Design: Randomized, controlled, and blinded study. A crossover design with adequate washout periods is optimal for pharmacokinetic studies [2].

- Animals: Use healthy, adult Dunkin Hartley guinea pigs (a common strain in research). Specify sex and weight range (e.g., male, 300-500 g) [3]. House animals under standard conditions with ad libitum access to food and water, supplemented with Vitamin C.

- Groups: Animals should be randomly allocated into groups:

- Treatment groups: Multiple doses of this compound (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship.

- Vehicle control group: Receives the formulation without the active drug.

- Positive control group (if applicable).

2. Drug Formulation and Administration

- Formulation: Prepare this compound in a vehicle suitable for oral gavage. Based on common practice in pharmaceutical research, a possible vehicle is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS [1]. The formulation must be stable and homogenous.

- Administration: Administer via oral gavage once daily for the study duration. The volume administered should be calculated based on the animal's most recent body weight (e.g., 2-5 mL/kg).

3. Pharmacokinetic (PK) Assessment

- Dosing: Administer a single oral dose of this compound (e.g., 3 mg/kg) to a dedicated PK group [3].

- Blood Collection: Collect blood samples via a central venous catheter or serial sparse sampling from the lateral saphenous vein at predetermined time points: pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration [2] [3].

- Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

- Bioanalysis: Quantify this compound plasma concentrations using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or tandem mass spectrometry (LC-MS/MS) [3].

- PK Analysis: Use non-compartmental analysis to calculate key parameters: C~max~ (maximum plasma concentration), T~max~ (time to C~max~), t~1/2~ (terminal half-life), AUC (area under the concentration-time curve), and oral bioavailability if an IV group is included [3].

4. Efficacy Assessment (Anti-inflammatory / Appetite Stimulation)

- Body Weight: Measure and record the body weight of each animal daily at a consistent time [2].

- Feed Intake: Weigh food hoppers daily to calculate daily feed intake (g/animal/day) [2].

- Fecal Output: Collect and weigh feces daily over a 24-hour period as a non-invasive indicator of gastrointestinal motility [2].

- Clinical Scoring: Implement a clinical scoring system for signs of inflammation or disease if modeling a specific condition.

5. Data Analysis

- Compare PK parameters and efficacy endpoints (weight gain, feed intake, fecal output) between treatment and control groups using appropriate statistical tests (e.g., repeated-measures ANOVA for longitudinal data, followed by post-hoc tests). A significance level of p < 0.05 is typically used.

This compound Signaling Pathway and Experimental Workflow

To clarify the proposed mechanism and experimental structure, the following diagrams outline the theoretical signaling pathway of this compound and the overall workflow for a pharmacokinetic and efficacy study.

Important Considerations for Researchers

- Critical Data Gaps: The available data is insufficient for direct application. Crucial parameters like the complete pharmacokinetic profile (half-life, C~max~, AUC), the optimal dosing frequency, safety margin, and detailed efficacy data in disease models for guinea pigs are missing [1].

- Vehicle and Formulation: The vehicle proposed is for research purposes only and its suitability for repeated dosing, palatability, and impact on bioavailability must be empirically determined [1].

- Analytical Method: A specific and sensitive bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in guinea pig plasma must be developed and validated.

- Safety and Efficacy: This protocol is proposed for research purposes only. Safety and efficacy studies are a necessary next step for the rational use of any new drug in this species [3].

References

Lirimilast Application Notes & Protocols

1. Compound Overview & Biological Activity

Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor with an IC₅₀ value of 49 nM [1] [2]. It has demonstrated potent anti-inflammatory properties and is a candidate for research into asthma and chronic obstructive pulmonary disease (COPD) [1] [3] [2]. In vitro, it has been reported to be five times more potent than Cilomilast [1]. In vivo, it shows oral efficacy in guinea pigs at 3 mg/kg and in primates at 0.1 mg/kg/day, suggesting a good therapeutic ratio [1] [2].

2. Physicochemical & Safety Data

Before handling, please review the following key properties and safety information.

| Parameter | Specification / Value |

|---|---|

| CAS Number | 329306-27-6 [1] |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] |

| Molecular Weight | 443.26 g/mol [1] [2] |

| Appearance | White to off-white solid powder [1] [2] |

| Purity | ≥98% [1] |

| Storage (Powder) | -20°C for 3 years [1] [2] |

| GHS Hazard Statements | H302 (Harmful if swallowed) [4] |

| H410 (Very toxic to aquatic life with long-lasting effects) [4] |

3. Stock Solution Preparation & Formulation

The following table summarizes the standard preparation methods for this compound stock solutions. This product is for research use only, not for human use.

| Application | Formulation | Preparation Method | Notes |

|---|

| In Vitro Stock Solution [1] [2] | 100 mg/mL in DMSO | Dissolve 100 mg of this compound in 1 mL of DMSO. | - Concentration: ~225.60 mM [1].

- Hygroscopic DMSO may impact solubility; use newly opened containers [2].

- Aliquot and store at -80°C for 6 months or -20°C for 1 month to avoid repeated freeze-thaw cycles [2]. | | In Vivo Injection (Example) [1] | 2.5 mg/mL ready-to-use solution | 1. Prepare a 25 mg/mL DMSO stock solution.

- Mix 100 µL of stock with 900 µL of corn oil.

- Mix well to obtain a clear or suspension solution. | - Uses "Injection Formulation 3: DMSO: Corn oil = 10:90". Always test a minute amount with your chosen formulation to avoid sample loss [1]. | | In Vivo Oral Administration (Example) [1] | 2.5 mg/mL suspension | 1. Prepare a 0.5% CMC Na (carboxymethylcellulose sodium) solution.

- Add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.

- Mix to make a uniform suspension. | - Use freshly prepared formulations for optimal in vivo results [1]. |

4. Key Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Effects via PDE4 Inhibition

This protocol outlines the use of this compound in studying PDE4-mediated inflammatory pathways.

- Principle: this compound inhibits PDE4, preventing the hydrolysis of intracellular cyclic AMP (cAMP). Elevated cAMP levels suppress the activity of inflammatory cells and the production of pro-inflammatory cytokines [5].

- Workflow: The diagram below illustrates the experimental workflow and signaling pathway involved.

- Procedure:

- Cell Preparation: Culture relevant cells (e.g., human peripheral blood mononuclear cells - PMNL).

- Pre-treatment: Pre-incubate cells with this compound (e.g., at concentrations around its IC₅₀ of 49 nM) for a suitable period.

- Stimulation: Activate inflammatory pathways in the cells using an appropriate stimulant (e.g., LPS).

- Measurement:

- cAMP Assay: Lyse cells and measure intracellular cAMP levels using a commercial ELISA or ELISA kit.

- Cytokine Assay: Collect supernatant and measure levels of TNF-α, IL-6, or other relevant cytokines via ELISA.

- Cell Activity: Assess other downstream effects like neutrophil infiltration or macrophage activation.

Protocol 2: In Vivo Efficacy in Lung Inflammation Model

This protocol is based on referenced in vivo studies [1] [2] [6].

- Animal Model: Rat model of lung neutrophilic inflammation.

- Dosing: Administer this compound orally. It has shown to be three times more potent than Cilomilast in this model [1] [6].

- Formulation: Use a suitable oral formulation, such as suspension in 0.5% CMC Na (see Table 2).

- Endpoint Analysis:

- Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform cell counts to quantify neutrophil infiltration.

- Histopathology: Analyze lung tissue sections for evidence of inflammation and damage.

- Cytokine Measurement: Measure inflammatory markers in BAL fluid or lung homogenates.

Critical Handling & Safety Notes

- Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. Avoid inhalation and contact with skin and eyes [4].

- Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure accessible safety shower and eyewash stations are available [4].

- Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment. Collect spillage and dispose of contents/container to an approved waste disposal plant [4].

- First Aid: If swallowed, rinse mouth and call a physician or poison center. Do NOT induce vomiting [4].

Summary of Key Data

The table below consolidates essential quantitative data for this compound.

| Parameter | Value / Description | Source |

|---|---|---|

| IC₅₀ (PDE4) | 49 nM (42 nM in one source) | [1] [2] [6] |

| In Vivo Oral Efficacy (Guinea Pig) | 3 mg/kg | [1] [2] |

| In Vivo Oral Efficacy (Primate) | 0.1 mg/kg/day | [1] [2] |

| Solubility in DMSO | ~100 mg/mL (~225.60 mM) | [1] [2] |

| Potency vs. Cilomilast | 5x more potent in vitro; 3x more potent in a rat lung inflammation model | [1] [6] |

References

- 1. | PDE4 inhibitor | CAS# 329306-27-6 | InvivoChem this compound [invivochem.com]

- 2. This compound (BAY 19-8004) | PDE4 Inhibitor [medchemexpress.com]

- 3. Compound this compound [chemdiv.com]

- 4. This compound|329306-27-6|MSDS [dcchemicals.com]

- 5. Phosphodiesterase Inhibitors as a Therapeutic Approach ... [mdpi.com]

- 6. This compound | PDE [targetmol.com]

Lirimilast Research Background

Lirimilast (BAY19-8004) is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor with an IC₅₀ value of 49 nM. It is being investigated for its anti-inflammatory properties in conditions like asthma and chronic obstructive pulmonary disease (COPD) [1].

For laboratory research, this compound is commonly supplied as a solid or as a 10 mM solution in DMSO, confirming its solubility in this solvent at least at this concentration for research purposes [1]. Its chemical properties are summarized below:

| Property | Specification |

|---|---|

| CAS Number | 329306-27-6 [1] |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] |

| Molecular Weight | 443.26 g/mol [1] |

| Form | Solid [1] |

| Common Stock Solution | 10 mM in DMSO [1] |

General Protocols for DMSO Solubility Assessment

As specific methodologies for this compound were not found, the following are standardized protocols for evaluating drug solubility in DMSO, which are directly applicable.

Protocol 1: Visual Assessment for High-Throughput Screening

This method is commonly used in pharmaceutical companies for initial library screening [2].

- Procedure:

- Preparation: Add DMSO to the solid compound to achieve a theoretical 10 mM solution.

- Agitation: Subject the solution to orbital shaking (e.g., 2000 rpm) at room temperature for 30 minutes.

- Inspection: Visually inspect the vial against a light source for signs of turbidity or solid deposits.

- Classification: Compounds are classified as "soluble" (clear solution) or "insoluble" (turbidity or precipitation) based on a 10 mM threshold [2].

Protocol 2: Quantitative NMR Method

This protocol provides a highly accurate quantification of solubility, particularly suitable for fragment-based screening where a 1 mM threshold is critical [3].

- Workflow Overview: The multi-step process involves sample preparation, NMR measurement, and data analysis to distinguish between soluble and insoluble compounds.

- Key Details:

- Internal Standard: A 1 mM isoleucine solution in DMSO-d₆ is used as a reference [3].

- Quantification: The ERETIC2 method (based on PULCON) correlates absolute spectral intensities with the reference for concentration calculation [3].

- Error Margin: The experimental error is estimated at 50 µM. A "gray area" between 900-999 µM is often excluded from definitive classification to avoid misclassification [3].

Critical Considerations for DMSO Use in Research

When using DMSO as a solvent, especially for biological assays, researchers should be aware of its potential interfering properties:

- Biological Activity: DMSO is not inert. It can affect various cellular processes, act as a free radical scavenger at low concentrations (≤0.1%), and has anti-inflammatory and neuroprotective effects [4] [5].

- Interference with Sulfur Metabolism: As an organosulfur compound, DMSO can be metabolized to dimethyl sulfide (DMS) and dimethyl sulfone (DMSO₂), potentially interfering with studies related to cellular sulfur metabolism and enzymatic assays [4].

- Penetration Enhancer: DMSO rapidly penetrates biological membranes and can enhance the penetration of other co-administered compounds, which can be either a desired feature or a confounding variable [5].

Recommended Path Forward for Researchers

- Experimental Determination: Use the quantitative NMR protocol above to determine the precise solubility limit of your specific batch of this compound in DMSO.

- Supplier Consultation: Contact chemical suppliers (such as ApexBio Technology, which lists the 10 mM solution) for any available in-house solubility data or recommendations [1].

- Empirical Testing: For immediate experiments, start with the standard 10 mM stock solution. Prior to use in biological assays, confirm the absence of precipitate after thawing and dilution into your aqueous buffer system.

References

- 1. This compound - PDE4 Inhibitor for Inflammation Research [apexbt.com]

- 2. Development of Dimethyl Sulfoxide Solubility Models Using ... [pmc.ncbi.nlm.nih.gov]

- 3. DMSO Solubility Assessment for Fragment-Based Screening [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of ... [mdpi.com]

- 5. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Studying Oral Administration of Lirimilast in Rats

Introduction & Background

Lirimilast, a selective phosphodiesterase-4 (PDE4) inhibitor, represents a promising therapeutic agent for inflammatory conditions such as asthma, chronic obstructive pulmonary disease, and other immune-mediated disorders. The oral route of administration remains the most preferred method for drug delivery due to its non-invasiveness and improved patient compliance. However, the oral bioavailability of PDE4 inhibitors like this compound is often challenged by several factors, including poor solubility, pre-systemic metabolism, and efflux transporter activity. These challenges necessitate carefully designed experimental approaches to accurately evaluate the pharmacokinetic profile and optimize the formulation strategy for this compound in preclinical models.

These application notes provide detailed methodologies for conducting rigorous pharmacokinetic studies of orally administered this compound in rat models, with emphasis on protocol standardization, data analysis, and interpretation. The rat model offers a well-characterized system for predicting human pharmacokinetics, with established techniques for assessing drug absorption, distribution, metabolism, and excretion. Research on similar compounds has demonstrated that optimized formulations can significantly enhance oral bioavailability, as evidenced by studies where nanomicelle formulations of liraglutide showed 4.63-fold higher bioavailability compared to unformulated drug [1]. Similarly, bilosome-based delivery systems have achieved 1.39 to 1.47-fold increases in Cmax and AUC values for challenging compounds like artesunate [2].

Formulation Strategies for Enhanced Bioavailability

Developing an effective oral formulation of this compound requires strategic approaches to overcome the common barriers to oral bioavailability. The following table summarizes key formulation strategies that can be employed to enhance the oral absorption of this compound in rat studies:

Table 1: Formulation Strategies for Enhancing Oral Bioavailability of this compound in Rats

| Strategy | Mechanism of Action | Example Components | Expected Outcome |

|---|---|---|---|

| Nanomicelle Systems | Self-assembling structures that solubilize drugs and enhance permeability | Bile acid derivatives, non-ionic surfactants (e.g., n-dodecyl-β-d-maltoside) | Increased permeability (e.g., 1347% higher in Caco-2/HT29-MTX-E12 cells) and significantly higher bioavailability [1] |

| Bilosomes | Bile salt-stabilized vesicles resistant to GI degradation and enhancing absorption | Chenodeoxycholic acid, phospholipids, surfactants | Improved stability in GI environment and enhanced absorption (1.39-1.47-fold increase in Cmax and AUC) [2] |

| Permeation Enhancers | Transiently increase intestinal permeability by modulating tight junctions | SNAC, sodium caprate (C10), sodium octanoate | Dose-dependent enhancement of permeability; SNAC at 20-80mM increased Semaglutide Papp value in NCI-N87 cells [3] |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Form fine emulsions in GI tract, improving drug solubilization | Medium-chain triglycerides, surfactants, co-surfactants | Enhanced and more consistent absorption of lipophilic drugs |

| Cyclodextrin Complexation | Molecular encapsulation to enhance aqueous solubility | Hydroxypropyl-β-cyclodextrin, sulfobutyl ether β-cyclodextrin | Improved dissolution and stability of drug molecules |

The utility of these advanced formulation approaches is particularly valuable for drugs like this compound that may face solubility limitations or extensive first-pass metabolism. For instance, the incorporation of bile acid derivatives in nanomicelle formulations not only enhances solubilization but may also facilitate active transport via the apical sodium-dependent bile acid transporter (ASBT), creating additional pathways for intestinal absorption beyond passive diffusion [1]. Similarly, bilosomes have demonstrated particular effectiveness for compounds susceptible to degradation in the gastrointestinal environment, as they provide protection while simultaneously enhancing permeability across intestinal membranes [2].

Pharmacokinetic Study Protocols

Study Design and Dosing

A robust pharmacokinetic study of orally administered this compound in rats requires careful consideration of experimental design, dosing parameters, and control groups. The following protocol outlines the key elements:

Animal Model: Utilize adult Sprague-Dawley or Wistar rats (male or female based on research objectives) with weight ranges of 220-280g. Animals should be housed under controlled environmental conditions with free access to water and standard laboratory diet. Fasting for 10-12 hours prior to dosing is recommended to minimize food effects on absorption, though this should be consistent across all experimental groups [4] [3].

Experimental Groups: Include both intravenous and oral administration groups to enable calculation of absolute bioavailability. The IV group (dosed via jugular or tail vein) serves as the reference for bioavailability calculations. For oral administration, both traditional gavage and voluntary syringe-feeding methods should be considered based on research objectives and ethical considerations [5].

Dose Selection: Conduct studies with at least three different dose levels (e.g., 5, 10, and 20 mg/kg) to identify potential dose-dependent pharmacokinetics. Prepare this compound in appropriate vehicles based on the formulation strategy—this could include suspension in 0.5% carboxymethylcellulose, solution in nanomicelle formulations, or incorporation into bilosomes [6].

Control Groups: Include appropriate vehicle control groups to distinguish formulation effects from inherent drug properties. For bioequivalence studies comparing different formulations of this compound, utilize a randomized crossover design with a sufficient washout period (typically 5-7 times the elimination half-life) between administrations [4].

Blood Collection and Sample Processing

Proper blood collection and sample processing are critical for obtaining reliable pharmacokinetic data:

Cannulation Surgery: Perform jugular vein cannulation under anesthesia (sodium pentobarbital, 60 mg/kg i.p.) 24 hours prior to dosing. This allows for repeated blood sampling without stress-induced artifacts [7].

Blood Sampling Schedule: Collect serial blood samples (0.3 mL each) at predetermined time points: pre-dose (0 h), and at 5, 10, 15, 30, 60, 90, 120, 240, 360, and 480 min post-dose. For drugs with unknown profiles, more frequent early time points may be necessary to properly characterize the absorption phase [7] [8].

Sample Processing: Immediately centrifuge blood samples at 2000×g for 5 minutes at 4°C. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain sample integrity [7].

Bioanalytical Methods

Accurate quantification of this compound in biological matrices requires validated analytical methods:

HPLC-UV/FLD Method: Develop a sensitive high-performance liquid chromatography method with ultraviolet or fluorescence detection. The method should be validated for specificity, linearity, accuracy, precision, and recovery according to regulatory guidelines. A typical validation includes a linear range of 1.25-400 μg/mL with intra- and inter-day precision of <11% [7].

LC-MS/MS Method: For enhanced sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry is preferred. This method should be capable of detecting this compound concentrations at the ng/mL or pg/mL level, particularly for low-bioavailability formulations. The method should also be able to detect major metabolites if relevant to the study objectives [9].

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Comprehensive pharmacokinetic analysis requires calculation of both fundamental and derived parameters that characterize the absorption, distribution, and elimination of this compound. The following table outlines key parameters that should be determined:

Table 2: Key Pharmacokinetic Parameters for Oral this compound Administration in Rats

| Parameter | Symbol | Calculation Method | Interpretation |

|---|---|---|---|

| Maximum Concentration | Cmax | Observed directly from data | Peak plasma drug concentration; indicates extent of absorption |

| Time to Maximum Concentration | Tmax | Observed directly from data | Time to reach peak concentration; indicates rate of absorption |

| Area Under the Curve | AUC0-t, AUC0-∞ | Linear trapezoidal rule with tail extrapolation | Total drug exposure over time [4] [7] |

| Terminal Half-Life | t1/2 | ln(2)/λz | Time for plasma concentration to decrease by half during elimination phase |

| Absolute Bioavailability | F | (AUCoral/Doseoral) / (AUCiv/Doseiv) × 100% | Fraction of orally administered dose that reaches systemic circulation [7] |

| Mean Residence Time | MRT | AUMC/AUC | Average time drug molecules reside in the body |

| Total Body Clearance | CL | Doseiv/AUCiv | Volume of plasma cleared of drug per unit time [7] |

| Volume of Distribution | Vdss | MRT × CL | Apparent volume into which drug distributes at steady state [7] |

These parameters should be calculated using non-compartmental analysis with validated software such as WinNonlin (Pharsight Corporation) or equivalent PK analysis packages [7]. For more sophisticated modeling, compartmental approaches can be employed to gain deeper insights into the absorption and distribution processes.

Statistical Analysis and Bioequivalence Assessment

Bioequivalence Criteria: Apply the standard 80.00-125.00% range for the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax, AUC0-t, and AUC0-∞ when comparing formulations. This standard regulatory benchmark ensures that test formulations do not significantly differ from reference products in their extent and rate of absorption [4].

Data Presentation: Report all pharmacokinetic parameters as mean ± standard deviation. Use appropriate statistical tests (ANOVA for multiple groups, paired t-test for crossover designs) to identify significant differences between formulations or dose levels, with statistical significance typically defined as p < 0.05 [7].

Dose Proportionality Assessment: Evaluate whether pharmacokinetic parameters (particularly Cmax and AUC) increase proportionally with dose. Non-proportional increases may indicate saturable absorption or metabolism that could impact dosing strategies in clinical development [6].

Experimental Considerations and Best Practices

Dosing Procedure Optimization

The method of oral administration can significantly impact the stress levels of experimental animals and potentially influence drug absorption:

Traditional Gavage: While effective for precise dosing, gavage can cause esophageal injury and restraint-associated distress, particularly with repeated administration. Proper technique is essential—use flexible, ball-tipped gavage needles and appropriate restraint to minimize injury risk [5].

Syringe-Feeding Alternative: Consider the voluntary syringe-feeding method as a less stressful alternative. This approach involves training rats to voluntarily consume medication from a syringe, typically sweetened with sucrose or other palatable vehicles. Research has shown that animals reliably learn this method, with latency to drink decreasing rapidly over training sessions [5].

Formulation Palatability: When using syringe-feeding or other voluntary administration methods, assess the palatability of this compound formulations. While some drugs like donepezil and galantamine show no apparent effect on palatability when added to sucrose, others like nicotine produce aversive effects that inhibit subsequent voluntary intake [5].

Food Effect Evaluation

The presence of food in the gastrointestinal tract can significantly influence the absorption of orally administered drugs:

Standardized Fasting: Implement a consistent fasting protocol (typically 10-12 hours overnight) before drug administration to minimize variability. Water should remain available ad libitum throughout the fasting period to prevent dehydration [4].

Food Effect Studies: For complete characterization, include a food-effect arm in the study design where animals receive a standard high-calorie, high-fat meal (approximately 500-600 kcal of fat, 150 kcal of protein, 250 kcal of carbohydrate) 30 minutes before drug administration. Compare these results with fasted conditions to identify any significant food interactions [4].

Mechanistic Insights: Note that food effects can manifest through various mechanisms, including altered gastric emptying, bile salt secretion, physicochemical interactions with food components, or changes in splanchnic blood flow. Understanding the specific mechanism for this compound can inform clinical dosing recommendations [3].

Ethical and Welfare Considerations

Maintaining high ethical standards and ensuring animal welfare are paramount in preclinical pharmacokinetic studies:

Humane Endpoints: Establish clear humane endpoints before study initiation, including maximum allowable weight loss, signs of severe distress, or specific clinical observations that would trigger removal from the study.

Sample Size Minimization: Utilize appropriate experimental designs (e.g., crossover studies) that minimize the number of animals required while maintaining statistical power. For rat pharmacokinetic studies, sample sizes of 5-8 animals per group are typically sufficient to detect significant differences [7].

Blood Volume Limitations: Adhere to institutional guidelines for maximum blood collection volumes (typically not exceeding 10-15% of total blood volume over a 24-hour period). Use microsampling techniques where possible to reduce the physiological impact of repeated blood collection [7].

Visualization & Workflows

Experimental Workflow for Oral PK Studies

The following diagram illustrates the comprehensive workflow for conducting pharmacokinetic studies of orally administered this compound in rats, from study design through data analysis:

Data Analysis Pathway

The following diagram outlines the key steps in processing and analyzing pharmacokinetic data from this compound studies:

Conclusion

These comprehensive application notes provide researchers with standardized protocols for evaluating the oral pharmacokinetics of this compound in rat models. By implementing these methodologies—including advanced formulation strategies, rigorous study designs, and appropriate analytical techniques—researchers can generate reliable, reproducible data to guide formulation development and optimize the therapeutic potential of this compound. The integration of these approaches facilitates a thorough understanding of the factors influencing oral bioavailability, ultimately supporting the translation of preclinical findings to clinical applications.

References

- 1. An oral liraglutide nanomicelle formulation conferring ... [pubmed.ncbi.nlm.nih.gov]

- 2. Artesunate-loaded bilosomes with enhanced oral : in... bioavailability [pubs.rsc.org]

- 3. Evaluating Oral Peptides' Gastrointestinal Absorption [dmpkservice.wuxiapptec.com]

- 4. Pharmacokinetics and Bioequivalence of Apremilast Tablets ... [pmc.ncbi.nlm.nih.gov]

- 5. Alternative method of oral dosing for rats [pubmed.ncbi.nlm.nih.gov]

- 6. and pharmacodynamics of azosemide after... Pharmacokinetics [link.springer.com]

- 7. Single Dose Pharmacokinetics and Bioavailability of Glucosamine in... [sites.ualberta.ca]

- 8. Pharmacokinetic and Pharmacodynamic Studies of L-dopa ... [pubmed.ncbi.nlm.nih.gov]

- 9. on Studies and first-pass metabolism of withaferin... oral bioavailability [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Lirimilast PDE4 Assays in Drug Discovery

Compound Background and Therapeutic Significance

Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor with an IC₅₀ value of 49 nM against the PDE4 enzyme. This compound exhibits potent anti-inflammatory properties and has been investigated primarily for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic potential of this compound stems from its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, which serves as a crucial second messenger in inflammatory cell signaling pathways. By inhibiting PDE4-mediated cAMP hydrolysis, this compound increases intracellular cAMP concentrations, leading to downstream suppression of pro-inflammatory mediators and activation of anti-inflammatory pathways. [1] [2]

The PDE4 enzyme family represents a critical pharmacological target for inflammatory diseases, with four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are further subdivided into multiple splice variants. These enzymes are abundantly expressed in various immune cells, including monocytes, macrophages, and neutrophils, where they regulate the hydrolysis of cAMP. The PDE4B and PDE4D subtypes are particularly important in neutrophil modulation and central nervous system function, respectively. Research indicates that this compound demonstrates a favorable therapeutic ratio, showing oral activity in guinea pigs at 3 mg/kg and in primates at 0.1 mg/kg/day. Furthermore, in comparative studies, this compound was reported to be five times more potent than Cilomilast and equivalent to CDP-840 in PDE4 assays using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL). [1] [3]

PDE4 Assay Principles and Mechanisms

Fundamental Biochemical Principles

The core principle underlying PDE4 assays involves measuring the enzyme's catalytic activity in hydrolyzing cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). PDE4 enzymes belong to a larger family of phosphodiesterases that specifically hydrolyze cAMP with low affinity (Km values of 1-6 μM). These enzymes play a pivotal role in controlling cellular concentrations of cyclic nucleotides, thereby regulating a wide variety of cellular signaling events. All PDE4 isoforms share a highly conserved catalytic domain at the C-terminus consisting of 300-350 amino acids, which contains a metal-binding pocket essential for coordinating Zn²⁺ and Mg²⁺ ions necessary for hydrolyzing the phosphate moiety of cAMP. The catalytic site also features solvent-filled side pockets and hydrophobic pockets that are critical for substrate and inhibitor interactions. [4] [3]

The inhibition of PDE4 by compounds like this compound results in elevated intracellular cAMP levels, which subsequently modulates the expression of various inflammatory cytokines. Specifically, increased cAMP leads to reduced secretion of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin (IL)-17, and interferon (IFN)-γ, while increasing regulatory cytokines like IL-10. This mechanism explains the broad anti-inflammatory effects observed with PDE4 inhibitors. Different PDE4 subtypes have distinct tissue distributions and cellular expressions, with PDE4B being particularly abundant in inflammatory cells and PDE4D highly expressed in the brain, especially in the hippocampus. This distribution has important implications for both therapeutic effects and side effect profiles of PDE4 inhibitors. [3]

cAMP Signaling Pathway and PDE4 Inhibition

Figure 1: cAMP Signaling Pathway and PDE4 Inhibition Mechanism. This compound inhibits PDE4, preventing cAMP degradation and promoting anti-inflammatory effects through PKA activation.

Experimental Protocols and Methodologies

Biochemical PDE4 Inhibition Assay

The biochemical PDE4 inhibition assay provides a direct measurement of compound activity against purified PDE4 enzymes. This approach allows for controlled conditions that specifically evaluate enzyme-compound interactions without cellular complexity. The following protocol outlines the key steps for conducting a robust biochemical PDE4 inhibition assay using fluorescence polarization methodology, suitable for evaluating inhibitors like this compound: [5]

Reagent Preparation: Prepare the PDE assay buffer containing 10 mM Tris (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, and 0.15% BSA. Recombinant human PDE4 enzyme (e.g., PDE4B1) is diluted in this buffer to a final concentration of 0.05 ng/μL. The fluorescent cAMP substrate (FAM-cAMP) is reconstituted in the same buffer to create a 200 nM working solution. This compound is typically prepared as a 10 mM stock solution in 100% DMSO and serially diluted in DMSO to create concentration-response curves, with final DMSO concentrations not exceeding 1% in the assay. [5] [4]

Assay Procedure: In a black, clear-bottom 96-well or 1536-well plate, add 2 μL per well of the PDE4 enzyme mixture. Transfer 23 nL of this compound solutions or controls (typically using a pintool station) and centrifuge plates briefly at 1000 rpm for 15 seconds. After a 5-minute incubation at room temperature, add 2 μL per well of the 200 nM cAMP working solution, centrifuge again, and incubate for 40 minutes at room temperature. Terminate the reaction by adding 4 μL per well of IMAP detection reagent or a phosphate-binding nanoparticle solution that recognizes free phosphate released from hydrolyzed cAMP. Incubate for 60 minutes at room temperature before reading. [5] [4]

Detection and Measurement: Measure fluorescence polarization using a plate reader with excitation at 480 nm and emission at 540 nm (for IMAP detection) or excitation at 470 nm and emission at 528 nm (for FAM-cAMP direct detection). The principle relies on the change in molecular rotation speed—intact FAM-cAMP is small and rotates quickly (low polarization), while hydrolyzed product-bound complexes are large and rotate slowly (high polarization). PDE4 activity is proportional to the increase in fluorescence polarization, while inhibition by this compound reduces polarization signals. [5]

Cell-Based PDE4 Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating PDE4 inhibitors by accounting for cellular permeability, intracellular metabolism, and compound interactions with cellular components. The following protocol describes a cell-based PDE4 assay using a HEK293 cell line engineered to co-express a constitutively active GPCR and a cyclic nucleotide-gated (CNG) cation channel as a cAMP biosensor: [4]

Cell Culture and Preparation: Maintain TSHR-CNG-HEK293 cells in DMEM medium supplemented with 10% FBS, 250 μg/mL Geneticin, 1 μg/mL Puromycin, and penicillin/streptomycin at 37°C in 5% CO₂. For assay purposes, plate cells at a density of 1000 cells per well in black, clear-bottom, tissue culture-treated 1536-well plates in 3 μL assay medium (DMEM with 2% FBS and antibiotics). Incubate plates for 24 hours at 37°C with 5% CO₂ prior to compound screening to allow cell attachment and recovery. [4]

Compound Treatment and Dye Loading: Prepare this compound in DMSO as serial dilutions, ensuring the final DMSO concentration in assays remains below 0.5%. Add 3 μL per well of 1× membrane potential dye solution and incubate for 60 minutes at room temperature. Transfer 23 nL of this compound solutions or positive controls (e.g., RO20-1724) to assay plates using a pintool station and incubate for 30 minutes at room temperature. The membrane potential dye responds to calcium influx through CNG channels that open in response to increasing cAMP levels, thus providing an indirect measurement of PDE4 activity. [4]

Signal Detection and Analysis: Measure fluorescence intensity in an Envision plate reader or similar instrument using bottom reading mode with excitation at 535 nm (±20 nm bandwidth) and emission at 590 nm (±20 nm bandwidth). Increased intracellular cAMP leads to CNG channel opening, calcium influx, and changes in membrane potential that alter dye fluorescence. PDE4 inhibition by this compound results in elevated cAMP levels and increased fluorescence signal. Calculate percentage inhibition relative to controls (100% inhibition = positive control, 0% inhibition = vehicle control) and generate concentration-response curves to determine IC₅₀ values. [4]

Ex Vivo Whole Blood Cytokine Release Assay

Ex vivo assays using human whole blood provide a translational model that maintains physiological cell interactions and compound exposure conditions. These assays are particularly valuable for evaluating the functional consequences of PDE4 inhibition on inflammatory cytokine production: [6] [7]

Blood Collection and Compound Pre-treatment: Collect fresh human whole blood in heparinized tubes from healthy volunteers with appropriate ethical approval. Dilute blood 1:1 with cell culture medium and aliquot 450 μL into 48-well plate. Add this compound at varying concentrations (typically ranging from 0.3 nM to 100 μM) and pre-incubate for 30 minutes at 37°C. Include appropriate controls such as vehicle (DMSO, typically <0.1%) and reference PDE4 inhibitors. [6]

Immune Stimulation and Cytokine Measurement: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to stimulate TNFα production or sephadex G15 beads (15 mg/mL) with PGE1 (1 μM) to stimulate leukotriene E4 (LTE4) release. Incubate plates for 24 hours at 37°C with 5% CO₂ for TNFα measurement or with appropriate incubation conditions for LTE4. Following incubation, centrifuge plates at 3000 rpm for 10 minutes to collect plasma. Measure TNFα or LTE4 concentrations using specific ELISA kits according to manufacturer instructions. [6]

Data Analysis: Calculate percentage inhibition of cytokine release relative to vehicle-treated stimulated controls. Generate concentration-response curves and determine IC₅₀ values for inhibition of TNFα and LTE4 production. The ratio of IC₅₀ values for TNFα versus LTE4 inhibition provides information about potential subtype selectivity, with higher ratios suggesting greater PDE4D selectivity, which may correlate with gastrointestinal side effects. [6]

Data Interpretation and Technical Considerations

Quantitative Profiling of this compound

Table 1: Comprehensive Pharmacological Profile of this compound

| Parameter | Value | Experimental Context | Reference |

|---|---|---|---|

| PDE4 IC₅₀ | 49 nM | Recombinant human PDE4 enzyme | [1] |

| PDE4 IC₅₀ | 42 nM | Biochemical PDE4 assay | [2] |

| Relative Potency | 5x more potent than Cilomilast | Human PMNL PDE4 assays | [1] |

| Relative Potency | 3x more potent than Cilomilast | Rat lung neutrophilic inflammation model | [1] |

| In Vivo Efficacy (Guinea-pig) | 3 mg/kg orally active | Airway inflammation model | [1] |

| In Vivo Efficacy (Primates) | 0.1 mg/kg/day | Pharmacodynamic model | [1] |

| Solubility (DMSO) | ~100 mg/mL (~225.60 mM) | In vitro formulation | [1] |

The quantitative profiling data demonstrates that this compound is a potent and efficacious PDE4 inhibitor across multiple experimental systems. The consistent IC₅₀ values around 40-50 nM across different biochemical assays indicate robust enzymatic inhibition. The significant potency advantage over Cilomilast (3-5 fold) highlights its potential therapeutic value. The in vivo efficacy at low doses in both rodent and primate models suggests favorable pharmacokinetic properties and translation to physiological systems. Researchers should note the high solubility in DMSO, which facilitates in vitro testing but requires appropriate formulation for in vivo studies to ensure accurate dosing and bioavailability. [1] [2]

Comparative Analysis of PDE4 Inhibitors

Table 2: Comparison of Profiled PDE4 Inhibitors in Research and Development

| Compound | PDE4 IC₅₀ | Key Characteristics | Development Stage |

|---|---|---|---|

| This compound | 42-49 nM | 5x more potent than Cilomilast, orally active | Preclinical research |

| Orismilast | Not specified | Potent inhibition of PDE4B/D, broad cytokine suppression | Phase 2 clinical trials |

| LY2775240 | Not specified | Highly selective, once-daily dosing potential | Phase 1 clinical trials |

| Apremilast | Not specified | Approved for psoriasis, psoriatic arthritis, Behcet's disease | Marketed drug |

| Roflumilast | Not specified | Approved for COPD, balanced PDE4 isozyme inhibition | Marketed drug |

The comparative analysis reveals several PDE4 inhibitors with varying characteristics and development stages. While this compound demonstrates potent enzymatic inhibition, newer compounds like Orismilast and LY2775240 are advancing through clinical development with potentially improved profiles. LY2775240 specifically shows a pharmacokinetic profile supporting once-daily dosing, which could enhance patient compliance compared to twice-daily Apremilast. The ex vivo pharmacodynamic data for LY2775240 demonstrated sustained maximal inhibition (50-80%) of TNFα production over 24 hours, compared to apremilast which achieved peak inhibition of approximately 50% at only 4 hours post-dose, returning to about 10% inhibition within 12 hours. This suggests potential efficacy advantages for newer compounds. [8] [7] [9]

Technical Considerations and Troubleshooting

Assay optimization is critical for obtaining reliable data when evaluating PDE4 inhibitors like this compound. For biochemical assays, maintaining metal ion cofactors (Zn²⁺ and Mg²⁺) is essential as they are required for PDE4 catalytic activity. The final DMSO concentration should be carefully controlled not to exceed 1% as higher concentrations can interfere with enzyme activity. For cell-based assays, attention to cell passage number and confluence is important for maintaining consistent CNG channel expression and response characteristics. In ex vivo whole blood assays, the time between blood collection and assay initiation should be minimized to preserve cell viability and functionality. [5] [4]

Common technical issues include high background signal in fluorescence-based assays, which can be addressed by optimizing enzyme concentrations and incubation times. Compound fluorescence or quenching can interfere with readings, particularly with the cAMP-FAM substrate; running compound-only controls can identify such interference. In cell-based assays, lack of signal may indicate problems with CNG channel function or dye loading, which can be troubleshooted by verifying positive control responses and dye preparation. For animal studies, the formulation of this compound is critical—appropriate vehicles include 1% hydroxyethylcellulose, 0.25% polysorbate 80, 0.05% antifoam in purified water for oral dosing in mice, or various DMSO/corn oil or DMSO/saline combinations for other routes. [1] [4]

Research Applications and Conclusions

Therapeutic Applications and Translational Research

The primary research applications for this compound PDE4 assays span both basic science and drug discovery contexts. In respiratory disease research, this compound has been extensively evaluated in models of asthma and COPD, where PDE4 inhibition reduces airway inflammation and improves lung function. In autoimmune and dermatological conditions, PDE4 inhibitors have demonstrated efficacy in psoriasis, atopic dermatitis, and hidradenitis suppurativa by modulating multiple pro-inflammatory cytokines, including TNFα, IL-17, IL-22, IL-23, and various Th2 cytokines. Emerging research also suggests potential applications in neurological disorders and cancer, given the expression of PDE4 subtypes in the central nervous system and the role of cAMP signaling in cancer cell proliferation. [1] [7] [3]

The translational value of PDE4 assays is significantly enhanced by incorporating ex vivo human whole blood models that bridge biochemical findings to clinical applications. These assays help identify compounds with optimal selectivity profiles that maximize efficacy while minimizing side effects. The association between PDE4D inhibition and gastrointestinal adverse effects underscores the importance of developing compounds with balanced subtype selectivity or those that preferentially target PDE4B. The whole blood cytokine release assays described in this document provide a valuable tool for differentiating PDE4 inhibitors based on their potential for dose-limiting side effects, thereby improving candidate selection in early drug discovery. [6] [7]

Experimental Workflow Integration

Figure 2: Integrated Experimental Workflow for PDE4 Inhibitor Profiling. This workflow progresses from target-based screening to physiological systems for comprehensive compound evaluation.

References

- 1. This compound | PDE inhibitor | CAS# 329306-27-6 | InvivoChem 4 [invivochem.com]

- 2. This compound | PDE | TargetMol [targetmol.com]

- 3. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 4. A Cell-based PDE4 Assay in 1536-well Plate format ... [pmc.ncbi.nlm.nih.gov]

- 5. PDE4B1 Assay Kit [bpsbioscience.com]

- 6. Whole blood cytokine release assays differentiate PDE enzyme... 4 [physoc.org]

- 7. Pharmacology of orismilast, a potent and selective PDE4 ... [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of LY2775240, a selective ... [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of orismilast, a potent and selective PDE inhibitor 4 [orbit.dtu.dk]

Application Notes: Lirimilast as a PDE4 Inhibitor in Anti-Inflammatory Research

Lirimilast (BAY 19-8004) is an orally active, potent, and selective phosphodiesterase-4 (PDE4) inhibitor. It has been investigated primarily for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. Its core mechanism of action involves increasing intracellular cyclic AMP (cAMP) levels by inhibiting its degradation, leading to broad anti-inflammatory properties [3] [2].

The following table summarizes the key quantitative data for this compound from the available literature: